

Application Notes and Protocols for Measuring the Binding Affinity of PD-135158

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Compound of Interest

Compound Name: PD-135666

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Introduction

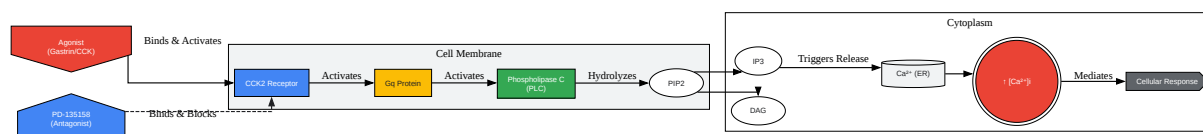
PD-135158 is a potent and selective nonpeptide antagonist of the cholecystokinin 2 (CCK2) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. The CCK2 receptor is involved in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Its activation by endogenous ligands such as cholecystokinin (CCK) and gastrin initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration. Due to its role in these pathways, the CCK2 receptor is a significant target for drug discovery.

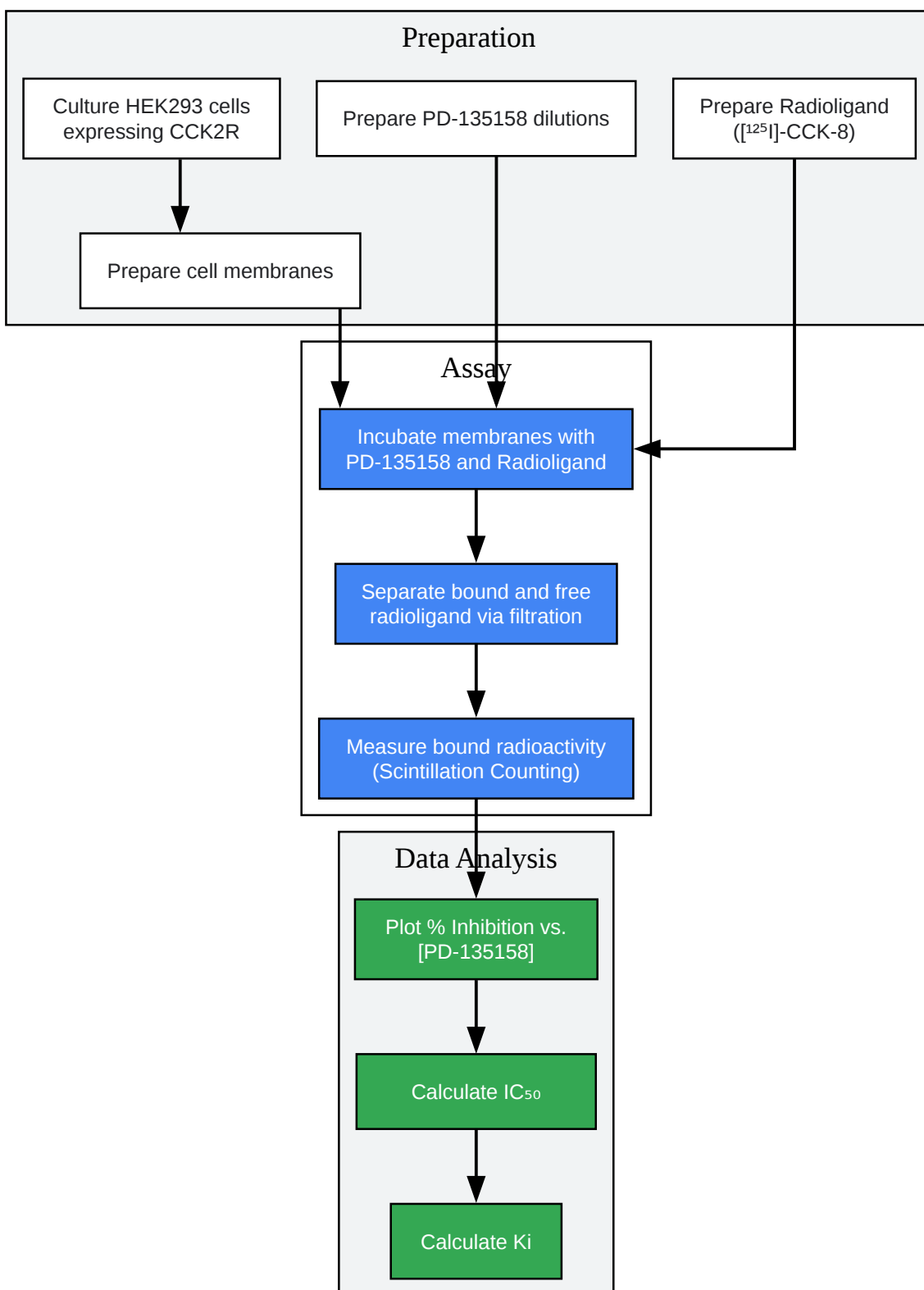
These application notes provide detailed protocols for two common in vitro assays to determine the binding affinity and functional antagonism of PD-135158 at the human CCK2 receptor: a direct binding assay using radioligand competition and a functional cell-based calcium flux assay.

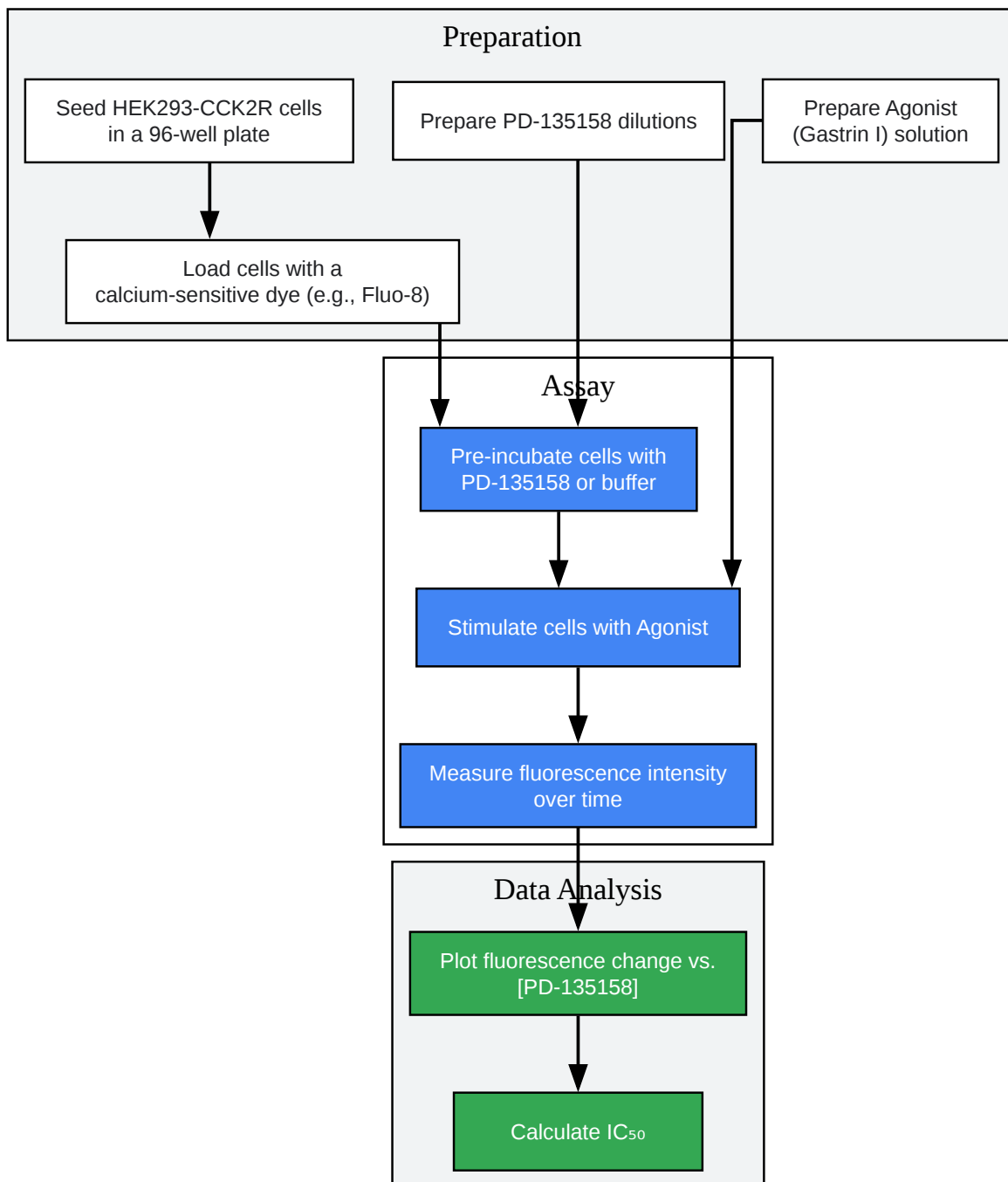
Signaling Pathway of the CCK2 Receptor

The CCK2 receptor, upon binding to an agonist like gastrin or CCK, activates the Gq protein. This activation leads to the dissociation of the G α q subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses.







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